
3-(2,5-Dimethylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)prop-2-enamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amide group attached to a prop-2-enamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the Heck reaction, where 4-bromo-2,5-dimethylaniline reacts with acrylamide under inert conditions to form the desired product . The reaction typically requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production.
化学反应分析
Types of Reactions
3-(2,5-Dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
科学研究应用
3-(2,5-Dimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,5-Dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide: A similar compound with an amino group instead of an amide group.
3-(2,6-Dimethylphenyl)prop-2-enamide: Differing by the position of the methyl groups on the phenyl ring.
Uniqueness
3-(2,5-Dimethylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-enamide chain. This structural uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
属性
CAS 编号 |
143741-68-8 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
3-(2,5-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H2,12,13) |
InChI 键 |
IANWPMLLPAJOJA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


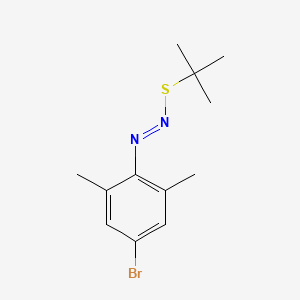
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
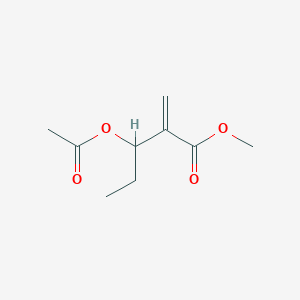
amino]-](/img/structure/B14261426.png)
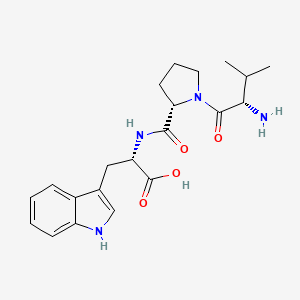


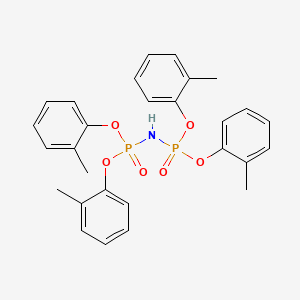
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
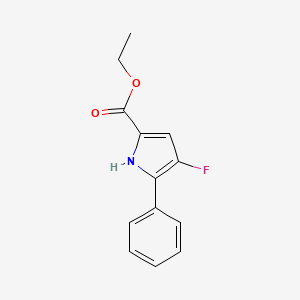
![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
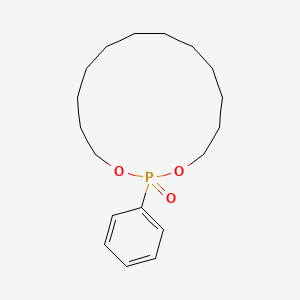
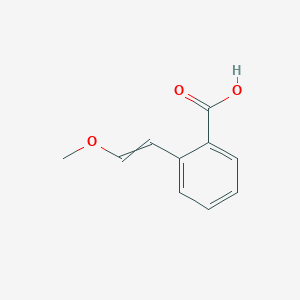
![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
